molecular formula C11H10N4O2 B10958250 N-(4-carbamoylphenyl)-1H-pyrazole-3-carboxamide

N-(4-carbamoylphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B10958250
M. Wt: 230.22 g/mol
InChI Key: ZJWQDRVJXPFMLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-carbamoylphenyl)-1H-pyrazole-3-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms, and a phenyl group substituted with a carbamoyl group. The presence of these functional groups contributes to its reactivity and potential utility in different chemical and biological contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route includes the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring

Industrial Production Methods

For industrial production, the synthesis of N-(4-carbamoylphenyl)-1H-pyrazole-3-carboxamide may be optimized for higher yields and cost-effectiveness. This often involves the use of robust and scalable reaction conditions, such as employing efficient catalysts and solvents that facilitate the desired transformations while minimizing by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: The phenyl and pyrazole rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Electrophilic and nucleophilic substitution reactions can be facilitated by reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of products.

Scientific Research Applications

N-(4-carbamoylphenyl)-1H-pyrazole-3-carboxamide has found applications in several scientific research areas:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: The compound’s unique properties make it useful in the development of specialty chemicals and materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-amino-N-(4-carbamoylphenyl)benzamide: This compound shares the carbamoylphenyl group but differs in the core structure, which is a benzamide instead of a pyrazole.

    N-(4-carbamoylphenyl)-8-cyclopropyl-7-(naphthalen-1-ylmethyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridine-3-carboxamide: This compound has a more complex structure with additional functional groups and rings.

Uniqueness

N-(4-carbamoylphenyl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of a pyrazole ring and a carbamoylphenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H10N4O2

Molecular Weight

230.22 g/mol

IUPAC Name

N-(4-carbamoylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C11H10N4O2/c12-10(16)7-1-3-8(4-2-7)14-11(17)9-5-6-13-15-9/h1-6H,(H2,12,16)(H,13,15)(H,14,17)

InChI Key

ZJWQDRVJXPFMLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)C2=CC=NN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.